Methyl 4-(methylsulfonyl)picolinate
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Overview
Description
Methyl 4-(methylsulfonyl)picolinate is an organic compound that belongs to the class of picolinates It is characterized by the presence of a methylsulfonyl group attached to the fourth position of the picolinate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(methylsulfonyl)picolinate typically involves the reaction of 4-chloromethylpyridine with sodium methylsulfinate. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is isolated through crystallization or distillation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors, and the product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(methylsulfonyl)picolinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Methylthio derivatives.
Substitution: Various substituted picolinates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(methylsulfonyl)picolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 4-(methylsulfonyl)picolinate involves its interaction with specific molecular targets. The compound can act as an alkylating agent, where its alkyl-oxygen bonds undergo fission and react with nucleophilic sites within the intracellular milieu. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(methylsulfonyl)benzoate
- Methyl 4-(methylsulfonyl)phenylacetate
- Methyl 4-(methylsulfonyl)benzamide
Uniqueness
Methyl 4-(methylsulfonyl)picolinate is unique due to its picolinate structure, which imparts distinct chemical properties compared to other methylsulfonyl-substituted compounds. The presence of the nitrogen atom in the picolinate ring enhances its reactivity and potential for forming coordination complexes with metals, making it valuable in various chemical and biological applications .
Properties
Molecular Formula |
C8H9NO4S |
---|---|
Molecular Weight |
215.23 g/mol |
IUPAC Name |
methyl 4-methylsulfonylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H9NO4S/c1-13-8(10)7-5-6(3-4-9-7)14(2,11)12/h3-5H,1-2H3 |
InChI Key |
QMPKJNONMSEPDU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)S(=O)(=O)C |
Origin of Product |
United States |
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